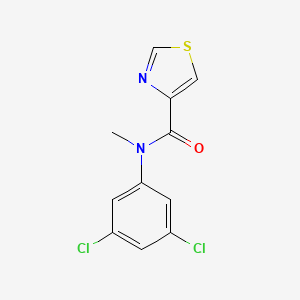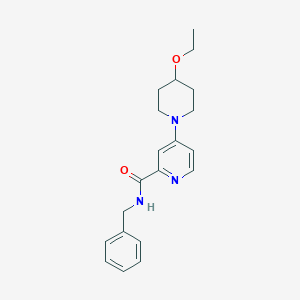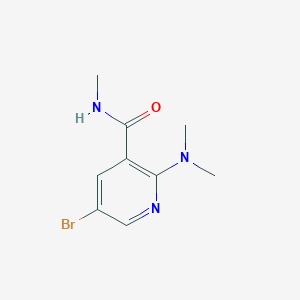
N-(3,5-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide, also known as DMTF, is a synthetic compound that has been studied for its potential therapeutic applications. DMTF belongs to the class of thiazole carboxamides, and its chemical structure is shown below:
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Additionally, this compound has been found to inhibit the activation of the transcription factor NF-kB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the protection of neurons from oxidative stress. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,5-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide in lab experiments is its specificity for certain signaling pathways, which allows for the investigation of the role of these pathways in various diseases. Additionally, this compound has been shown to have low toxicity and high bioavailability, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(3,5-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide, including investigating its potential therapeutic applications in various diseases, elucidating its mechanism of action, and optimizing its pharmacological properties. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications.
Synthesis Methods
The synthesis of N-(3,5-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide involves several steps, including the reaction of 3,5-dichloroaniline with methyl isothiocyanate to form the intermediate N-(3,5-dichlorophenyl)-N-methylthiourea. This intermediate is then treated with chloroacetyl chloride to yield the final product, this compound.
Scientific Research Applications
N-(3,5-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide has been investigated for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been found to possess anti-inflammatory properties and has been investigated as a potential treatment for inflammatory bowel disease. In the field of neuroscience, this compound has been studied for its potential neuroprotective effects and as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-15(11(16)10-5-17-6-14-10)9-3-7(12)2-8(13)4-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDDZPMSDYZTIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC(=C1)Cl)Cl)C(=O)C2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,5-dimethylpyrrol-2-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B7596289.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,4,5-trifluorobenzamide](/img/structure/B7596291.png)
![2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B7596298.png)




![N-[2-(2-methylphenyl)pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B7596332.png)
![1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B7596337.png)
![[2-[(4-Methylphenyl)methyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7596345.png)

![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide](/img/structure/B7596352.png)
![N-[2-(2,4-difluorophenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7596360.png)
![1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)propan-1-one](/img/structure/B7596365.png)